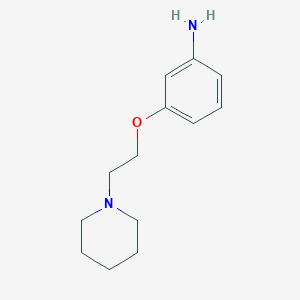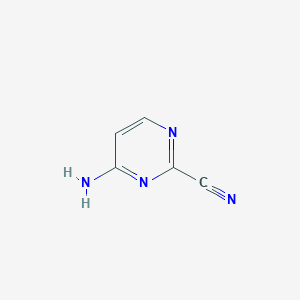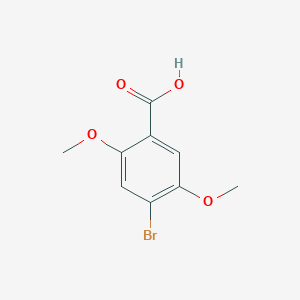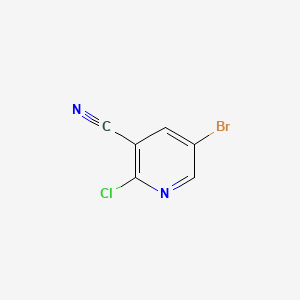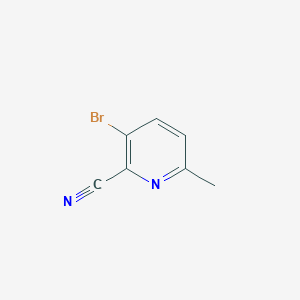
Tert-butyl 2-(3-hydroxyphenyl)acetate
Übersicht
Beschreibung
Tert-butyl 2-(3-hydroxyphenyl)acetate is a chemical compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for Tert-butyl 2-(3-hydroxyphenyl)acetate is 1S/C12H16O3/c1-12(2,3)15-11(14)8-9-5-4-6-10(13)7-9/h4-7,13H,8H2,1-3H3 . This indicates that the compound has a tert-butyl group attached to an acetate group, which is in turn attached to a 3-hydroxyphenyl group.Physical And Chemical Properties Analysis
Tert-butyl 2-(3-hydroxyphenyl)acetate is a powder at room temperature . It has a molecular weight of 208.26 g/mol .Wissenschaftliche Forschungsanwendungen
Pharmacology
In pharmacology, Tert-butyl 2-(3-hydroxyphenyl)acetate has potential uses in the development of new therapeutic agents. Its structure could be utilized in the synthesis of compounds with antimicrobial or anti-inflammatory properties. The compound’s ability to interact with various biological targets can be explored to develop novel drugs .
Material Science
This compound finds its application in material science as a precursor for synthesizing advanced materials. Its chemical properties could be harnessed to create polymers with specific characteristics, such as increased durability or enhanced thermal stability. It may also serve as a starting material for the production of high-performance resins used in coatings or adhesives .
Chemical Synthesis
Tert-butyl 2-(3-hydroxyphenyl)acetate: plays a role in chemical synthesis as an intermediate. It can be involved in various organic reactions, including catalysis and the synthesis of complex molecules. Its presence in the Suzuki–Miyaura coupling process is an example of its utility in forming carbon-carbon bonds, which is fundamental in organic synthesis .
Environmental Science
In environmental science, the compound could be investigated for its effects on environmental systems. This includes studying its biodegradability, potential toxicity, and interactions with other environmental chemicals. Understanding its environmental impact is crucial for developing safe and sustainable chemical practices .
Biochemistry
In the field of biochemistry, Tert-butyl 2-(3-hydroxyphenyl)acetate may be used as a reagent in enzymatic studies or as a building block for biochemical compounds. Its role in metabolic pathways or as a modifier of biological molecules could be a subject of research, contributing to our understanding of cellular processes .
Industrial Uses
Industrially, this compound is valuable as a solvent or a reagent in various manufacturing processes. It could be used in the production of lacquers, enamels, inks, and cleaners due to its solvent properties. Its role in the synthesis of industrial chemicals highlights its importance in the chemical industry .
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 2-(3-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)15-11(14)8-9-5-4-6-10(13)7-9/h4-7,13H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATJQJBKBKEGNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(3-hydroxyphenyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



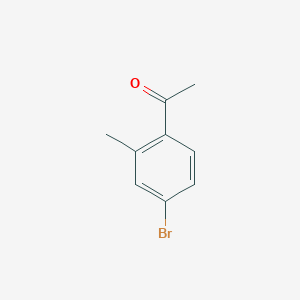
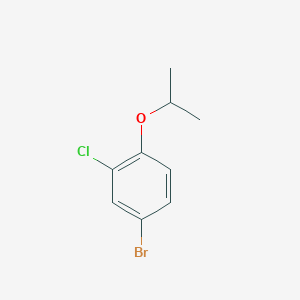
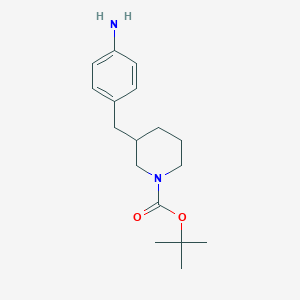
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1291387.png)
